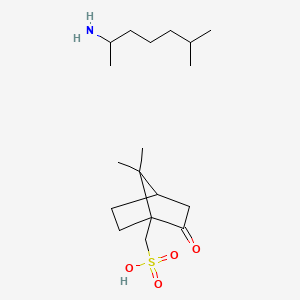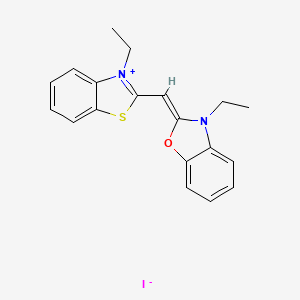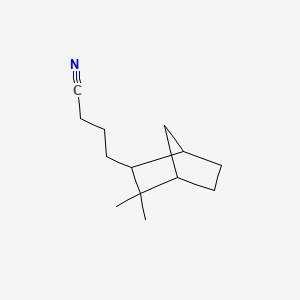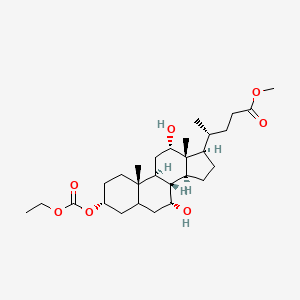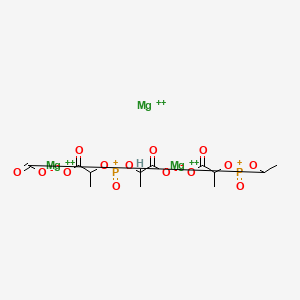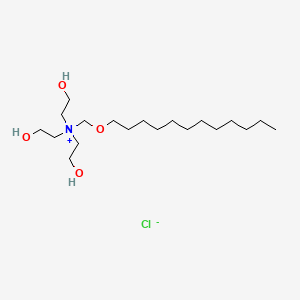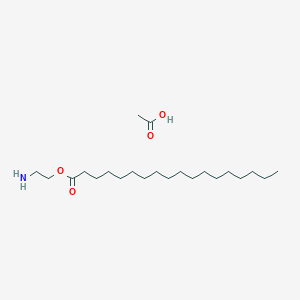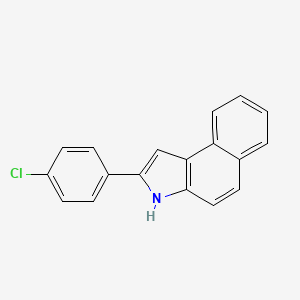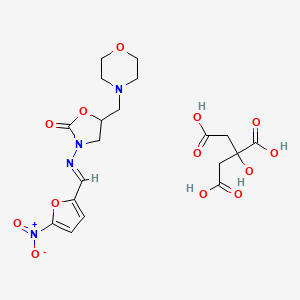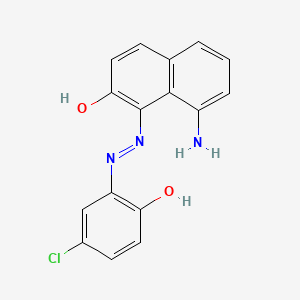
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine: is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, characterized by the presence of two ethylenediamine groups attached to a piperidine ring substituted with four methyl groups. This compound is of significant interest in various fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethylenediamine. The process can be carried out under reductive amination conditions using hydrogen gas and a platinum catalyst. The reaction is conducted in a micro fixed-bed reactor, which enhances mass transfer and improves reaction rates .
Industrial Production Methods: In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency. The starting materials, 1,6-hexanediamine and 2,2,6,6-tetramethyl-4-piperidinone, are mixed and reacted with hydrogen in the presence of a platinum catalyst. The reaction conditions are optimized to achieve high yield and purity, with the process being scalable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals.
Reduction: It can be reduced under specific conditions to yield secondary amines.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxone can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used.
Substitution: Halides and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include nitroxide radicals, secondary amines, and substituted piperidines .
Wissenschaftliche Forschungsanwendungen
N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine involves its ability to stabilize free radicals. The compound’s structure allows it to interact with reactive species, thereby preventing degradation and enhancing stability. This property is particularly useful in the stabilization of polymers and other materials exposed to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: A related compound with similar stabilizing properties but different reactivity.
2,2,6,6-Tetramethyl-4-piperidinol: Another derivative used in the synthesis of stabilizers and other chemical intermediates.
Uniqueness: N-(2,2,6,6-Tetramethyl-4-piperidyl)ethylenediamine stands out due to its dual ethylenediamine groups, which enhance its reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
70804-02-3 |
|---|---|
Molekularformel |
C11H25N3 |
Molekulargewicht |
199.34 g/mol |
IUPAC-Name |
N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H25N3/c1-10(2)7-9(13-6-5-12)8-11(3,4)14-10/h9,13-14H,5-8,12H2,1-4H3 |
InChI-Schlüssel |
LZZWTDIRGVWWJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



